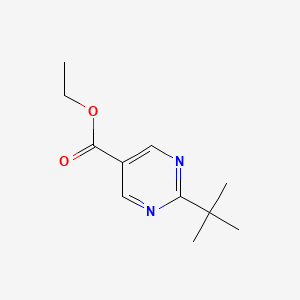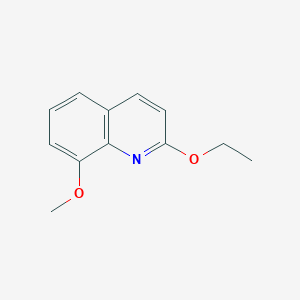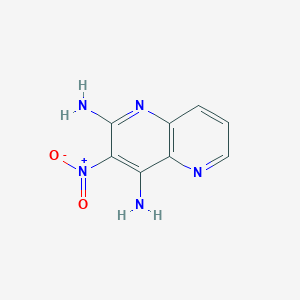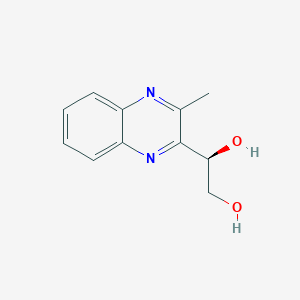
2,3-dihydro-1H-indene-1,3-dicarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2,3-dihidro-1H-indeno-1,3-dicarboxílico es un compuesto orgánico con la fórmula molecular C11H10O4. Es un derivado del indano, que presenta una estructura bicíclica con dos grupos ácido carboxílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2,3-dihidro-1H-indeno-1,3-dicarboxílico generalmente implica la ciclización de precursores apropiados. Un método común incluye la reacción de anhídrido ftálico con ciclopentadieno, seguida de pasos de oxidación e hidrólisis posteriores . Las condiciones de reacción a menudo requieren el uso de catalizadores y solventes específicos para lograr rendimientos óptimos.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar técnicas de síntesis orgánica a gran escala, utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes. El uso de solventes y catalizadores ecológicos también es una consideración en entornos industriales para minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 2,3-dihidro-1H-indeno-1,3-dicarboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos ácido carboxílico en alcoholes u otros grupos funcionales.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes sustituyentes en el anillo de indano.
Reactivos y condiciones comunes:
Oxidación: Los reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se utilizan comúnmente.
Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores típicos.
Sustitución: Los agentes halogenantes como el bromo (Br2) o los agentes clorantes como el cloruro de tionilo (SOCl2) se utilizan para reacciones de sustitución.
Principales productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido 2,3-dihidro-1H-indeno-1,3-dicarboxílico tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Este compuesto se utiliza en el estudio de las interacciones enzimáticas y las vías metabólicas.
Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2,3-dihidro-1H-indeno-1,3-dicarboxílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos ácido carboxílico pueden formar enlaces de hidrógeno con sitios activos, lo que influye en la actividad biológica del compuesto. Las vías involucradas pueden incluir procesos metabólicos donde el compuesto actúa como sustrato o inhibidor.
Compuestos similares:
Indano: Un compuesto estructuralmente similar con un solo sistema de anillo.
Indeno: Otro compuesto relacionado, que difiere por la presencia de un doble enlace en el sistema de anillo.
1,3-Indandiona: Un compuesto con grupos funcionales similares pero que difiere en la estructura del anillo.
Comparación Con Compuestos Similares
Indane: A structurally similar compound with a single ring system.
Indene: Another related compound, differing by the presence of a double bond in the ring system.
1,3-Indandione: A compound with similar functional groups but differing in the ring structure.
Propiedades
Número CAS |
69718-74-7 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-indene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)8-5-9(11(14)15)7-4-2-1-3-6(7)8/h1-4,8-9H,5H2,(H,12,13)(H,14,15) |
Clave InChI |
MNQNHAXVLUCZMI-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)


![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)


![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)

